8-Allyloxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

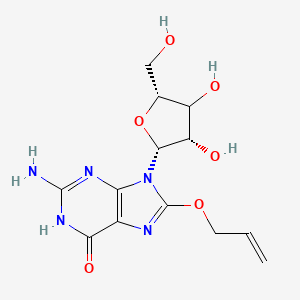

8-Allyloxyguanosine (CAS: 869354-73-4) is a synthetic derivative of 8-hydroxy-2’-deoxyguanosine (8-OHdG), a well-characterized biomarker of oxidative DNA damage. Its structure features an allyloxy group at the C8 position of the guanine base and a dimethylaminomethylidene moiety at the N2 position (molecular formula: C₁₆H₂₂N₆O₅; molecular weight: 378.38 g/mol) . This compound is primarily utilized as a research tool to study DNA damage mechanisms, particularly in mutagenesis and carcinogenesis. Unlike endogenous oxidative lesions, this compound is engineered to induce specific cellular responses, such as the differentiation of Friend murine erythroleukemia cells in vitro, making it valuable for probing DNA repair pathways and oxidative stress signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine at the 8-position. This process can be achieved through the reaction of guanosine with an allyl halide in the presence of a base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 8-Allyloxyguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Allyl halides and bases like sodium hydride are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 8-oxoguanosine derivatives, while substitution can produce various allyl-substituted analogs .

Scientific Research Applications

8-Allyloxyguanosine has a wide range of applications in scientific research:

Mechanism of Action

8-Allyloxyguanosine exerts its effects primarily by inhibiting DNA synthesis. It achieves this by targeting the enzyme DNA polymerase, which is crucial for the replication of DNA. By inhibiting this enzyme, the compound prevents the proliferation of cells, making it effective against rapidly dividing cancer cells and viruses . Additionally, it can modulate gene expression by inhibiting the expression of genes involved in inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, reactivity, and applications of 8-Allyloxyguanosine and related guanine derivatives:

Reactivity and Stability

- This compound vs. 8-oxoG: While 8-oxoG readily forms hydroperoxides (8-oxoG*) that amplify oxidative stress , the allyloxy group in this compound confers synthetic stability, making it suitable for controlled in vitro experiments without secondary oxidation .

- This compound vs. 8-oxodG/8-OHdG: Unlike 8-oxodG and 8-OHdG, which are endogenous lesions quantified to assess DNA damage in vivo, this compound is exclusively used to model damage responses.

Key Research Findings

Mechanistic Insights from this compound

- Cell Differentiation: this compound triggers erythroid differentiation in leukemia cells by mimicking oxidative DNA damage, activating stress-responsive kinases like p38 MAPK .

Comparative Studies with 8-oxoG and 8-OHdG

- Reactivity: 8-oxoG solutions generate ~10-fold higher oxidative stress than equimolar H₂O₂, whereas this compound lacks intrinsic redox activity, making it inert in ROS generation assays .

Biological Activity

8-Allyloxyguanosine is a modified nucleoside derived from guanosine, featuring an allyloxy group at the 8-position of the guanine moiety. This compound has gained attention in biochemical and pharmaceutical research due to its antiviral, anticancer, and immunomodulatory properties. Below, we present a detailed analysis of its biological activity, supported by data and case studies.

Target of Action

This compound acts primarily as a nucleoside analog targeting DNA polymerase enzymes. By inhibiting DNA polymerase, it disrupts DNA synthesis and replication processes, which are critical for both viral genome replication and cancer cell proliferation.

Biochemical Pathways

- Purinergic Signaling Pathway : The compound influences purinergic signaling by modulating cyclic AMP (cAMP) levels. This mechanism is linked to its effects on cell proliferation and anti-inflammatory properties.

- Immunostimulatory Effects : Preliminary studies suggest that guanosine analogs, including this compound, may activate immune cells via Toll-like receptor 7 (TLR7), requiring endosomal maturation .

Antiviral Activity

The compound inhibits viral replication by interfering with DNA polymerase activity. This makes it a potential candidate for treating viral infections where DNA synthesis is a key step in the viral life cycle.

Anticancer Activity

- In vitro studies on 8-substituted guanosine derivatives have shown their ability to induce differentiation in leukemia cells. For example, similar compounds were able to terminate leukemia cell proliferation through differentiation into mature cells .

- The inhibition of inflammatory gene expression further supports its role in reducing tumor-promoting inflammation.

Immunomodulatory Properties

The compound exhibits immunostimulatory effects by activating immune pathways. Research into guanosine analogs highlights their potential in modulating immune responses, which could be beneficial for autoimmune diseases or enhancing vaccine efficacy .

3. Cellular and Molecular Effects

Case Study 1: Leukemia Cell Differentiation

A study on 8-substituted guanosine derivatives (including 8-OH and other analogs) demonstrated their ability to induce differentiation in Friend murine erythroleukemia cells:

- At concentrations of 0.2–5 mM, these compounds caused up to 68% of leukemia cells to express markers of maturation.

- This suggests potential applications in leukemia therapy by halting proliferation and promoting terminal differentiation .

Case Study 2: Antiviral Applications

Tri-O-acetyl-8-(allyloxy)guanosine, a related derivative, was shown to inhibit DNA polymerase effectively:

- This inhibition disrupted viral genome replication in laboratory models.

- The compound also exhibited enhanced stability due to acetylation, making it a promising candidate for antiviral drug development.

5. Biophysical Properties

| Property | Details |

|---|---|

| Molecular Formula | C13H17N5O6 |

| Molecular Weight | 339.30 g/mol |

| Stability | Stable under standard lab conditions but degrades over time. |

| Solubility | Enhanced by acetylation (e.g., Tri-O-acetyl derivative). |

6. Research Gaps & Future Directions

While the biological activity of this compound is promising, further research is needed:

- Clinical Trials : No clinical data currently exist to confirm its efficacy and safety in humans.

- Mechanistic Studies : More detailed studies are required to elucidate its interaction with immune pathways.

- Comparative Analysis : Its activity should be compared with other nucleoside analogs to identify unique advantages.

Properties

Molecular Formula |

C13H17N5O6 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7?,8+,11-/m1/s1 |

InChI Key |

RQUVSNGNEJMOBE-DWVWSIQXSA-N |

Isomeric SMILES |

C=CCOC1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.